

Advanced Protocol: Metabolic Flux Analysis Using D-Lactose-1-13C

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Compound of Interest

Compound Name: *D-Lactose-1-13C*

Cat. No.: *B13362691*

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Executive Summary

Metabolic Flux Analysis (MFA) is the gold standard for quantifying intracellular pathway activity. [1][2] While [1-13C]Glucose is the traditional tracer for central carbon metabolism, **D-Lactose-1-13C** offers a specialized window into the metabolism of lactose-fermenting organisms, particularly Lactic Acid Bacteria (LAB), Bifidobacteria, and engineered mammalian cell lines.

This application note details the use of **D-Lactose-1-13C** to deconvolute the "Bifid Shunt," glycolysis, and the Pentose Phosphate Pathway (PPP). By exploiting the unique hydrolysis of lactose into glucose and galactose, this tracer creates a distinct intracellular labeling pattern that allows for the precise calculation of split ratios between catabolic and anabolic pathways.

Metabolic Theory & Tracer Logic

The Tracer: D-Lactose-1-13C

Commercially available **D-Lactose-1-13C** (e.g., CAS 70849-30-8) is typically labeled at the C1 position of the glucose moiety (the reducing end).

- Structure: 4-O-
-D-galactopyranosyl-[1-13C]-D-glucose.
- Hydrolysis: Upon entry into the cell,
-galactosidase (lactase) cleaves the disaccharide into:

- [1-13C]Glucose
- Unlabeled Galactose

The Fate of the Label

This hydrolysis creates an internal dilution effect that is mathematically powerful for flux modeling:

- The Glucose Branch: [1-13C]Glucose is phosphorylated to [1-13C]G6P.
- The Galactose Branch: Unlabeled Galactose enters the Leloir pathway, eventually converting to unlabeled G6P.
- The G6P Pool: The resulting intracellular Glucose-6-Phosphate (G6P) pool is a mixture of labeled and unlabeled species (approx. 50% enrichment at C1, assuming no other carbon sources).

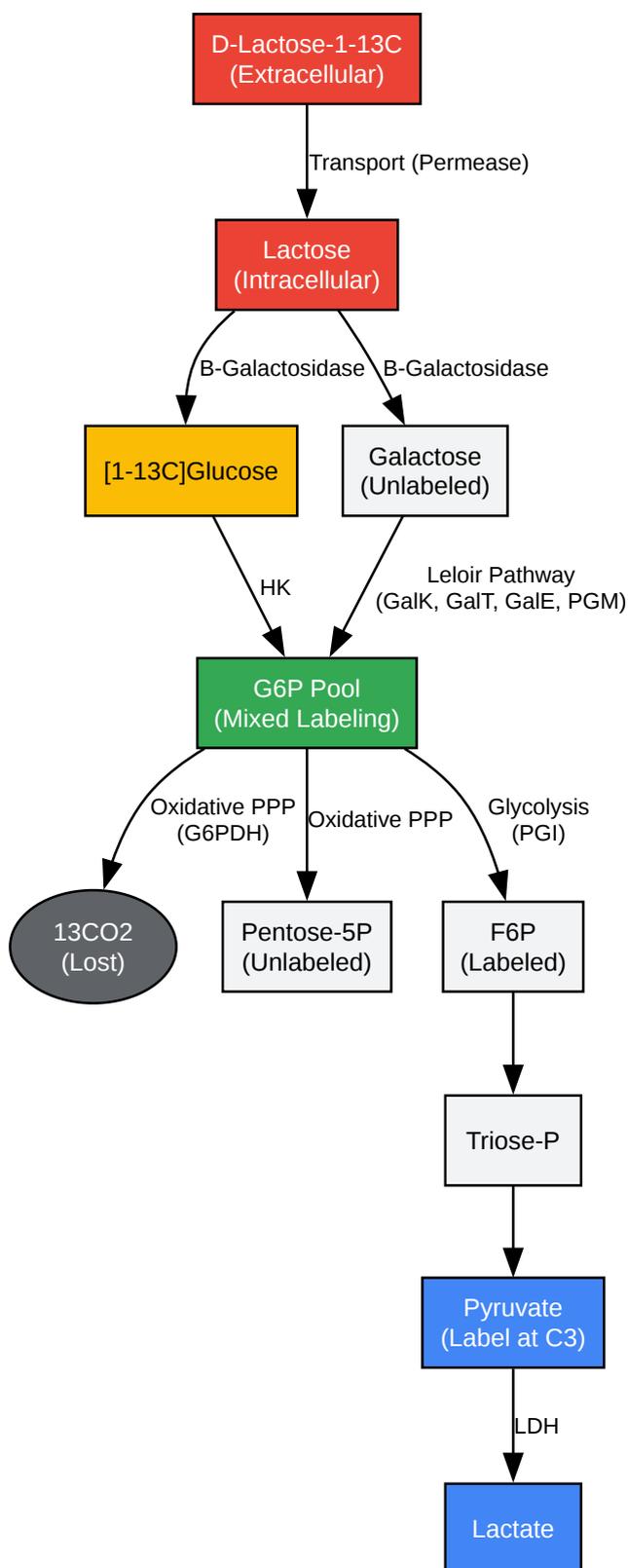
Pathway Discrimination:

- Glycolysis: The C1 label of G6P is conserved, eventually becoming the C3 position of Pyruvate.
- Pentose Phosphate Pathway (PPP) / Bifid Shunt: The C1 label of G6P is decarboxylated by 6-phosphogluconate dehydrogenase, releasing $^{13}\text{CO}_2$. The resulting pentose phosphates are unlabeled.

By measuring the ratio of labeled to unlabeled downstream metabolites (e.g., Pyruvate, Lactate, Alanine), researchers can rigorously quantify the flux through the PPP versus Glycolysis.

Pathway Visualization

The following diagram illustrates the metabolic fate of **D-Lactose-1-13C**.



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Caption: Metabolic fate of **D-Lactose-1-13C**.^[3] The C1 label (red path logic) is retained in Glycolysis but lost as CO₂ in the Oxidative PPP.

Experimental Protocol

Materials & Reagents

- Tracer: **D-Lactose-1-13C** monohydrate (99 atom % 13C).
 - Note: Verify with the supplier that the label is on the Glucose C1.
- Medium: Chemically Defined Medium (CDM) or Minimal Medium (M9 for E. coli, specialized CDM for Bifidobacteria).
 - Critical: The medium must be free of other carbon sources (e.g., yeast extract, peptone) to prevent isotopic dilution.
- Quenching Solution: 60% Methanol (v/v) buffered with 10 mM Ammonium Acetate, pre-chilled to -40°C.
- Derivatization Reagents: MTBSTFA + 1% TBDMCS (for GC-MS of amino acids).

Pre-Culture & Adaptation

To ensure metabolic steady state, cells must be fully adapted to lactose as the sole carbon source.

- Inoculate seed culture into Minimal Medium + 1% Unlabeled Lactose.
- Passage at least twice in mid-log phase to induce expression of the lac operon or relevant transporters.
- Validation: Monitor growth rate (). The culture is ready when is constant across two consecutive passages.

The Labeling Experiment (Workflow)

This protocol describes a Stationary MFA approach (isotopic steady state), ideal for determining average fluxes during exponential growth.



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Caption: Step-by-step workflow for stationary ¹³C-MFA.

Detailed Steps:

- Medium Preparation: Prepare minimal medium containing 10 g/L **D-Lactose-1-13C**. Filter sterilize (0.22 m). Do not autoclave the lactose with phosphates to avoid Maillard reactions.
- Inoculation: Inoculate with pre-adapted cells to an initial OD₆₀₀ of 0.01–0.05.
- Incubation: Incubate at optimal temperature/agitation.
- Harvesting: Collect samples during the mid-exponential phase (pseudo-steady state).
 - Volume: Collect enough biomass (approx. 10⁹ cells or 1-5 mg dry weight).
- Quenching & Washing:
 - Rapidly filter the culture (0.45 m filter).
 - Immediately wash the filter with unlabeled saline (4°C) to remove extracellular lactose.
 - Submerge filter in -40°C Quenching Solution.
- Hydrolysis (for Proteinogenic Amino Acids):

- If analyzing protein-bound amino acids (provides a time-integrated view of flux), hydrolyze the cell pellet with 6 M HCl at 105°C for 24 hours.
- Dry under nitrogen flow.

Analytical Method: GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) of TBDMS-derivatized amino acids is recommended for its robustness.

- Derivatization: Resuspend dried hydrolysate in 50

µL DMF and 50

µL MTBSTFA. Incubate at 80°C for 30 mins.

- Injection: Inject 1

µL into GC-MS (Split mode 1:10).

- Target Ions: Monitor fragments [M-57]⁺ (loss of tert-butyl group) and [M-159]⁺ (loss of CO-O-TBDMS).

- Key Analytes: Alanine (derived from Pyruvate), Serine (Glycolysis/3PG), Glycine, Aspartate (Oxaloacetate/TCA), Glutamate (Alpha-ketoglutarate/TCA).

Data Analysis & Flux Calculation

Mass Isotopomer Distribution (MID)

Raw MS data must be corrected for the natural abundance of isotopes (C, H, N, O, Si) using the algorithm by Wahl et al. or software like IsoCor.

Table 1: Expected Enrichment Patterns (Theoretical)

Metabolite (Fragment)	Origin	Expected Labeling (If Glycolysis Dominant)	Expected Labeling (If PPP Dominant)
Alanine (C1-C3)	Pyruvate	High M+1 abundance (from [1-13C]Glc)	Low M+1 (Label lost as CO ₂)
Lactate	Pyruvate	High M+1 abundance	Low M+1
Glutamate	TCA Cycle	Complex mixture (depends on Pyruvate Carboxylase)	Lower overall enrichment

Flux Modeling

To calculate absolute fluxes, use a stoichiometric model of the organism.

- Software: Use 13C-Flux2, OpenMFA, or INCA.
- Model Constraints:
 - Define Lactose uptake as 100.
 - Constrain Lactose hydrolysis:
 - .
 - Constrain Glucose/Galactose split:
 - .
- Fitting: The software minimizes the variance between simulated and measured MIDs to solve for the unknown fluxes (e.g.,
 vs
).

Case Studies & Applications

Probiotic Characterization (Bifidobacterium)

- Context: Bifidobacteria ferment lactose via the "Bifid Shunt" (Fructose-6-P phosphoketolase pathway) rather than standard Glycolysis.[4]
- Application: Using **D-Lactose-1-13C**, researchers confirmed that carbon flows preferentially through the phosphoketolase step (splitting F6P into Erythrose-4P and Acetyl-P) rather than the EMP pathway. The C1 label distribution in Acetate vs. Lactate provides the definitive proof.
- Reference: Masood et al. (See Ref 1).

Dairy Starter Cultures (*L. lactis*)

- Context: Optimizing texture and flavor in yogurt/cheese.
- Application: MFA with lactose tracers helps engineer strains that divert flux towards exopolysaccharides (EPS) or flavor compounds (Diacetyl) rather than Lactate.

References

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Disclaimer: This protocol is for research use only. Always consult Material Safety Data Sheets (MSDS) for **D-Lactose-1-13C** and chemical reagents.

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